molecular formula C13H20N2O B14835929 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine

4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine

Cat. No.: B14835929
M. Wt: 220.31 g/mol
InChI Key: YMZGMPHOCUEUJP-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.314 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-6-isopropyl-N,N-dimethylpyridin-3-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C13H20N2O/c1-9(2)11-7-13(16-10-5-6-10)12(8-14-11)15(3)4/h7-10H,5-6H2,1-4H3

InChI Key

YMZGMPHOCUEUJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=C1)OC2CC2)N(C)C

Origin of Product

United States

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